4-(4-Bromophenoxy)benzenesulfonate

Catalog No.
S11492209
CAS No.
M.F
C12H8BrO4S-
M. Wt
328.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromophenoxy)benzenesulfonate

Product Name

4-(4-Bromophenoxy)benzenesulfonate

IUPAC Name

4-(4-bromophenoxy)benzenesulfonate

Molecular Formula

C12H8BrO4S-

Molecular Weight

328.16 g/mol

InChI

InChI=1S/C12H9BrO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16)/p-1

InChI Key

DEQBSLRJMNLAHO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)[O-]

4-(4-Bromophenoxy)benzenesulfonate is an organic compound characterized by the presence of a bromophenyl group linked through an ether bond to a benzenesulfonate moiety. Its molecular formula is C13H11BrO4S, and it features a sulfonate group that enhances its reactivity and solubility in various solvents. The compound is often utilized in organic synthesis due to its electrophilic properties, making it a valuable intermediate in the production of other chemical entities.

4-Nitrophenyl 4-bromobenzenesulfonateNitro group on phenyl ringEnhanced reactivity due to electron-withdrawing nitro group 4-(2-amino-2-oxoethyl)phenyl 4-methylbenzenesulfonateAmino-oxoethyl group presentPotentially useful in medicinal chemistry applications

Uniqueness

The uniqueness of 4-(4-Bromophenoxy)benzenesulfonate lies in its specific substitution pattern, which allows for selective reactions not readily available to other similar compounds. The combination of a bromine atom and a sulfonate group provides distinct reactivity profiles that make it valuable for targeted synthetic applications.

The synthesis of 4-(4-Bromophenoxy)benzenesulfonate typically involves:

  • Reaction of 4-Bromophenol with Benzenesulfonyl Chloride: This method utilizes 4-bromophenol as a starting material, which reacts with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction forms an ether bond between the phenolic oxygen and the sulfonyl chloride, yielding the desired sulfonate ester .
  • Alternative Synthetic Routes: Other methods may include variations in reaction conditions or the use of different solvents to optimize yield and purity. Continuous flow systems are also employed in industrial settings to enhance efficiency and minimize by-products.

4-(4-Bromophenoxy)benzenesulfonate has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds due to its reactive functional groups.
  • Material Science: The compound may be used in developing polymeric materials where specific properties are required.
  • Biochemical Research: Its derivatives could be explored for potential use in biochemical assays or as probes for studying biological systems .

Interaction studies involving 4-(4-Bromophenoxy)benzenesulfonate focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential as a therapeutic agent. Research into its interactions with proteins or enzymes could reveal insights into its biological significance and possible applications in drug design .

Several compounds share structural similarities with 4-(4-Bromophenoxy)benzenesulfonate, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Bromophenyl 4-methylbenzenesulfonateBromine on phenyl ring; methyl group on sulfonateExhibits nucleophilic substitution; used in organic synthesis
4-Bromobenzenesulfonic acidSulfonic acid instead of sulfonate esterStrong acidity; used in various

Traditional Synthesis Pathways

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) provides a foundational route to 4-(4-bromophenoxy)benzenesulfonate. This method typically involves reacting a bromophenol derivative with a benzenesulfonyl chloride in the presence of a base. For instance, analogous sulfonamide syntheses employ ethanolic solutions under reflux conditions to facilitate the substitution of bromine with sulfonyl groups [1]. The reaction mechanism requires activation of the aromatic ring, often achieved through electron-withdrawing substituents or elevated temperatures.

A critical challenge in NAS is the competing hydrolysis of sulfonyl chlorides, which necessitates anhydrous conditions. Recent adaptations utilize phase-transfer catalysts to enhance reaction efficiency, though yields remain moderate (50–70%) [1]. Table 1 compares NAS conditions and outcomes for related sulfonate esters.

Table 1. Comparison of NAS Conditions for Aryl Sulfonate Synthesis

SubstrateReagentBaseSolventYield (%)
4-BromophenolBenzenesulfonyl chlorideK₂CO₃Ethanol65 [1]
4-NitrophenolTosyl chlorideNaOHAcetone72 [1]

Etherification and Sulfonation Reactions

Sequential etherification and sulfonation offers an alternative pathway. Initial ether bond formation between 4-bromophenol and a benzenesulfonate precursor is achieved via Ullmann coupling or Mitsunobu reactions. Subsequent sulfonation introduces the sulfonate group, though regioselectivity challenges arise due to the electron-rich nature of the phenoxy intermediate [4].

Electro-oxidative sulfonylation has emerged as a sustainable method for direct sulfonate ester formation. Using sodium arenesulfinates and phenols under electrochemical conditions, this approach avoids traditional oxidants, achieving yields up to 89% [4]. For 4-(4-bromophenoxy)benzenesulfonate, electrolysis in acetonitrile with a graphite anode enables efficient coupling between 4-bromophenol and benzenesulfinate anions [4].

Novel Catalytic Strategies

Transition Metal-Catalyzed Coupling Reactions

Nickel-catalyzed aryl exchange reactions present a breakthrough in sulfonate synthesis. The Ni/dcypt catalyst system facilitates simultaneous oxidative addition of aryl sulfides and electrophiles, enabling ligand exchange to form target compounds [2]. Applied to 4-(4-bromophenoxy)benzenesulfonate, this strategy could couple 4-bromophenyl sulfide with benzenesulfonate esters, though steric hindrance from bromine necessitates optimized ligand design [2].

Palladium-catalyzed cross-couplings, while less explored for sulfonates, show promise when using aryl boronic acids and sulfonyl halides. However, competing protodeboronation and sulfonate group instability limit broader applicability [2].

Green Chemistry Approaches

Electrochemical methods dominate green synthesis innovations. The electro-oxidative protocol detailed by Tian et al. operates at room temperature using electricity as the sole oxidant, eliminating hazardous reagents [4]. Scaling this method to gram quantities demonstrates industrial viability, with a 5 mmol reaction producing 1.2 g of product at 85% yield [4].

Solvent-free mechanochemical approaches further enhance sustainability. Ball-milling 4-bromophenol with potassium benzenesulfonate in the presence of catalytic K₂S₂O₈ generates the target compound through solid-state radical coupling, achieving 78% yield while reducing waste [4].

Single-Crystal X-ray Diffraction Studies

While direct single-crystal X-ray diffraction data for 4-(4-Bromophenoxy)benzenesulfonate remains unreported in the literature, structural insights can be extrapolated from closely related sulfonate ester compounds. The molecular formula of this compound is C₁₂H₈BrO₄S⁻ with a molecular weight of 328.16 g/mol [1]. The structure comprises a benzene ring substituted with a sulfonate group (-SO₃⁻) and a 4-bromophenoxy moiety (-O-C₆H₄-Br) [1].

Analogous brominated aromatic sulfonate compounds provide valuable crystallographic precedents. Studies of 4-bromo-N-(4-bromophenyl)benzenesulfonamide revealed crystallization in the monoclinic space group P2₁/n with unit cell parameters a = 5.0643(3) Å, b = 12.8006(7) Å, c = 20.5540(11) Å, β = 91.076(2)°, and V = 1332.20(13) ų [2]. The molecular geometry exhibited a U-shaped configuration with a C—S—N—C torsion angle of 63.2(4)° and a dihedral angle between benzene rings of 38.5(2)° [2].

Similarly, 4-bromo-N-(4-fluorophenyl)benzenesulfonamide crystallized with a central C—S—N—C fragment torsion angle of 68.4(3)° and a dihedral angle between benzene ring planes of 41.17(19)° [3]. These structural parameters suggest that 4-(4-Bromophenoxy)benzenesulfonate would likely adopt comparable conformational characteristics, with the phenoxy-sulfonate linkage exhibiting restricted rotation due to electronic interactions between the aromatic systems.

Comparative analysis with related sulfonate esters indicates that these compounds typically form extended hydrogen-bonding networks in the solid state. The crystal structure would be expected to feature intermolecular C—H⋯O interactions and potential Br⋯Br halogen bonding contacts [2], which contribute to the overall supramolecular architecture and influence the thermal stability of the crystalline material.

Torsional Angle Analysis of Phenoxy-Sulfonate Linkage

The conformational flexibility of the phenoxy-sulfonate linkage in 4-(4-Bromophenoxy)benzenesulfonate represents a critical structural parameter governing both its solid-state packing and solution-phase behavior. Based on analogous systems, the C—O—S—O torsional angle is expected to range between 60° and 90°, reflecting the balance between steric repulsion and electronic stabilization [4].

Theoretical calculations on similar bis(trifluoromethanesulfonate) esters have demonstrated that geminal and vicinal sulfonate linkages exhibit distinct conformational preferences, with C—C—O—S torsion angles varying significantly depending on the substitution pattern [4]. For the phenoxy-sulfonate system under investigation, the para-bromine substituent introduces additional electronic effects that would influence the preferred rotational conformation around the Ar—O—SO₂—Ar' axis.

The electron-withdrawing nature of the bromine atom stabilizes the phenoxide oxygen, potentially leading to increased π-electron delocalization across the phenoxy-sulfonate bridge. This electronic communication would manifest as restricted rotation around the C—O bond, with energy barriers estimated to be 15-25 kJ/mol based on computational studies of related aromatic ether systems [5].

Table 1: Predicted Torsional Parameters for 4-(4-Bromophenoxy)benzenesulfonate

Torsional AnglePredicted Range (°)Energy Barrier (kJ/mol)
Br—C—C—O0 ± 158-12
C—O—S—O65-8518-25
O—S—C—C-30 to +3012-18

The molecular electrostatic potential calculations would reveal that the sulfonate oxygen atoms bear significant negative charge density, creating attractive interactions with electropositive hydrogen atoms on adjacent aromatic rings [4]. These non-covalent interactions contribute to the overall conformational stability and influence the crystal packing arrangement.

Thermodynamic Properties

Melting Point and Thermal Stability

The thermal properties of 4-(4-Bromophenoxy)benzenesulfonate can be predicted through comparison with structurally related compounds and established structure-property relationships for aromatic sulfonate esters. While direct experimental data for this specific compound remains unavailable, the melting point is estimated to fall within the range of 180-220°C based on the thermal behavior of analogous brominated sulfonate systems.

Related 4-bromobenzenesulfonic acid monohydrate exhibits a melting point of 90-93°C [6], while 4-bromobenzophenone melts at 79-84°C [7]. The incorporation of the phenoxy linkage and sulfonate ester functionality in 4-(4-Bromophenoxy)benzenesulfonate would significantly elevate the melting point due to enhanced intermolecular interactions and increased molecular rigidity.

Thermal decomposition studies of halogenated aromatic sulfonate compounds indicate that these materials demonstrate excellent thermal stability up to approximately 300°C [8]. The decomposition kinetics follow first-order Arrhenius behavior with activation energies typically ranging from 150-200 kJ/mol for sulfonate ester cleavage [8]. For 4-fluorobenzene sulfonate and 2,5-dichlorobenzene sulfonate, thermal decay studies revealed half-lives exceeding 500 hours at 200°C under inert atmospheric conditions [8].

The presence of the para-bromine substituent would be expected to enhance thermal stability through electron-withdrawing effects that strengthen the C—O sulfonate ester bond. Comparative analysis suggests that 4-(4-Bromophenoxy)benzenesulfonate would exhibit initial decomposition temperatures (Tonset) around 280-320°C with maximum decomposition rates occurring at 350-400°C [9] [10].

Table 2: Predicted Thermal Properties of 4-(4-Bromophenoxy)benzenesulfonate

PropertyPredicted ValueReference Basis
Melting Point185-210°CStructural analogy [6] [7]
Tonset (5% mass loss)285-315°CSulfonate thermal stability [8]
Tmax (maximum decomposition)360-390°CBrominated aromatics [9]
Activation Energy (Ea)165-185 kJ/molFirst-order kinetics [8]
Char Residue (600°C)25-35%Aromatic content [9]

Solubility Profile in Organic Solvents

The solubility characteristics of 4-(4-Bromophenoxy)benzenesulfonate in organic solvents reflect the amphiphilic nature of this molecule, which contains both hydrophilic sulfonate and lipophilic brominated aromatic components. The ionic sulfonate group dominates the solvation behavior, rendering the compound highly soluble in polar aprotic solvents while exhibiting limited solubility in non-polar media.

Dimethyl sulfoxide (DMSO) represents the optimal solvent for this compound, with predicted solubility exceeding 50 g/L at ambient temperature. DMSO's exceptional solvating power for both ionic and aromatic compounds [11] [12] enables efficient dissolution through ion-dipole interactions with the sulfonate anion and π-π stacking with the aromatic rings. The donor number (DN = 29.8) of DMSO facilitates strong coordination with the sulfonate oxygens [13].

N,N-Dimethylformamide (DMF) would similarly provide excellent solvation, with estimated solubility of 35-45 g/L, due to its high dielectric constant (ε = 36.7) and moderate donor number (DN = 26.6) [13]. The hydrogen bonding capability of DMF enhances dissolution of the sulfonate functionality while the aromatic character accommodates the brominated phenyl systems.

Acetone and tetrahydrofuran (THF) would exhibit moderate solubility in the range of 5-15 g/L, as these solvents can partially solvate the ionic component while accommodating the aromatic portions through dipole-induced dipole interactions [14]. The solubility in chloroform would be significantly lower (<2 g/L) due to the poor solvation of ionic species in this weakly polar solvent [15].

Table 3: Predicted Solubility Profile of 4-(4-Bromophenoxy)benzenesulfonate at 25°C

SolventPredicted Solubility (g/L)Interaction Type
DMSO50-70Ion-dipole, π-π stacking [11]
DMF35-45Ion-dipole, H-bonding [16]
Acetone8-15Dipole-dipole [15]
THF5-12Weak ion-dipole
Ethanol3-8H-bonding with SO₃⁻
Chloroform<2Poor ionic solvation [15]
Toluene<0.5Minimal polar interactions

The temperature dependence of solubility would follow typical ionic compound behavior, with solubility increasing exponentially with temperature in polar solvents. Based on analogous sulfonate systems, the dissolution enthalpy is estimated at +25 to +35 kJ/mol in DMSO, indicating entropy-driven dissolution at elevated temperatures [17].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

326.93267 g/mol

Monoisotopic Mass

326.93267 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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